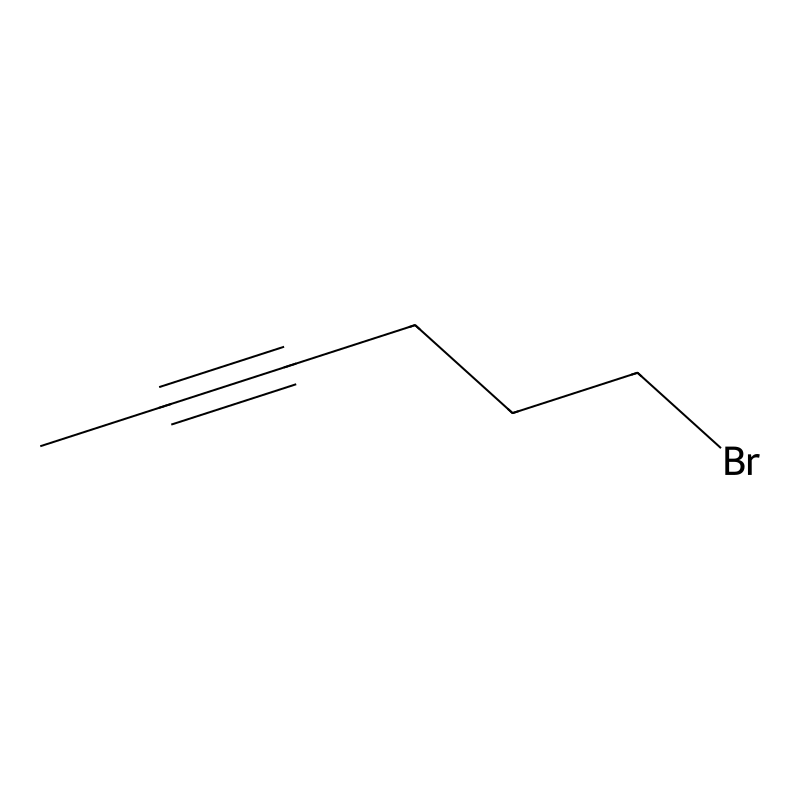

6-bromohex-2-yne

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

safety data sheet 6-bromohex-2-yne H226-H315-H319-H335

Chemical Identity and Hazards

The table below summarizes the key identifiers and hazard classifications for 6-Bromohex-2-yne (CAS No. 55402-12-5) based on the search results.

| Property | Description |

|---|---|

| CAS Number | 55402-12-5 [1] [2] [3] |

| Molecular Formula | C₆H₉Br [3] |

| Molecular Weight | 161.04 g/mol [3] |

| Physical Form | Liquid [1] |

| Purity | ≥95% to ≥98% [1] [3] |

| Signal Word | Danger [3] |

| GHS Hazard Statements | H226: Flammable liquid and vapour [3] H315: Causes skin irritation [3] H319: Causes serious eye irritation [3] H335: May cause respiratory irritation [3] | | UN Number / Packing Group | UN 1993 / Class 3 (Flammable Liquids) / Packing Group III [3] |

Safe Handling and Experimental Protocols

While a complete SDS was not available, the identified hazards allow for the derivation of essential safety practices for laboratory handling.

General Handling & Storage

- Storage: The chemical should be sealed and stored dry at 2-8°C [3]. One supplier specifies a storage temperature of 4°C [1].

- Handling Precautions: Use in a well-ventilated area, and avoid all ignition sources such as sparks and open flames [3].

Essential Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear safety goggles or a face shield to prevent contact with eyes [3].

- Skin Protection: Wear appropriate protective gloves and lab coats or aprons to prevent skin contact [3].

- Respiratory Protection: Based on the respiratory irritation hazard (H335), assess the need for respiratory protection, especially if ventilation is insufficient.

First Aid Measures

- Inhalation: If breathed in, move the person to fresh air [3].

- Skin Contact: Wash thoroughly with soap and plenty of water [3].

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, then continue rinsing [3].

Experimental Workflow for Safe Handling

The diagram below outlines a logical workflow for safely handling this compound in a laboratory setting, based on the identified hazards.

The workflow integrates key hazards and controls for handling this compound safely.

References

physical form of 6-bromohex-2-yne at room temperature

Core Chemical & Physical Properties

The table below summarizes the fundamental identifiers and physical properties of 6-Bromohex-2-yne that are relevant for research and development purposes.

| Property | Value / Description |

|---|---|

| CAS Number | 55402-12-5 [1] [2] [3] |

| Molecular Formula | C₆H₉Br [1] [2] [3] |

| Molecular Weight | 161.04 g/mol [1] [2] |

| Physical Form at Room Temp. | Liquid [2] |

| IUPAC Name | This compound [2] |

| SMILES | CC#CCCCBr [1] [2] [4] |

| Purity | ≥98% (as available from suppliers) [1] |

Safety and Handling Information

For safe laboratory handling, please note the following hazard information. Always consult the full Safety Data Sheet (SDS) before working with this compound.

| Hazard Category | Details | | :--- | :--- | | GHS Pictograms | Flammable, Irritant [1] | | Signal Word | Danger [1] | | Hazard Statements | H226: Flammable liquid and vapour. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation [1] | | Transport Classification | UN 1993, Class 3, Packing Group III [1] |

Key Synthetic Applications and Experimental Context

This compound is a valuable building block in organic synthesis due to its two reactive sites: the terminal bromine atom and the internal alkyne (triple bond). Its primary applications in research include:

- Click Chemistry & Bioconjugation: The terminal alkyne group can efficiently participate in click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) [2]. This allows researchers to attach the molecule to other compounds like peptides or imaging agents, which is crucial for developing targeted therapies and diagnostic tools [2].

- Carbon-Carbon Coupling Reactions: The bromine atom can be readily substituted in various metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) [2]. This enables the introduction of diverse carbon-containing groups to the molecule, facilitating the construction of complex molecular architectures for drug discovery [2].

- Medicinal Chemistry: The molecule serves as a versatile starting material for synthesizing novel drug candidates. Its structure can be modified to target specific biological processes, and it is also investigated for potential enzyme inhibition and protein modification activities [2].

The diagram below illustrates the key reactive sites and common transformations of this compound in synthetic workflows.

Practical Workflow for Researchers

A typical experimental workflow for utilizing this compound in a synthesis project might involve the steps shown below.

References

palladium-catalyzed synthesis using 6-bromohex-2-yne

Compound Profile: 6-bromohex-2-yne

The table below summarizes the key characteristics of this compound as a building block for synthesis [1].

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 55402-12-5 |

| Molecular Formula | C₆H₉Br |

| Molecular Weight | 161.042 g/mol |

| SMILES | CC#CCCCBr |

| Key Features | Terminal alkyne group; Bromoalkane terminus; Liquid at room temperature |

| Reactivity | Click chemistry (terminal alkyne); C-C coupling reactions (bromo group) [1] |

Potential Palladium-Catalyzed Applications

While direct examples are unavailable, the structure of this compound suggests high utility in several key Pd-catalyzed reactions:

- Dual-Role Substrate in Cascade Reactions: The molecule can undergo sequential Pd-catalyzed reactions. The bromo terminus is electrophilic and prone to oxidative addition with Pd(0), while the internal alkyne can act as a nucleophile or participate in alkyne insertion steps [1]. This makes it a potential candidate for complex one-pot syntheses.

- Suzuki-Miyaura Cross-Coupling: The bromo group can be coupled with aryl or vinyl boronic acids to form extended carbon chains with the alkyne functionality preserved [1] [2].

- Sonogashira Coupling: Despite being an internal alkyne, the terminal bromo group allows this molecule to be used in a "half-reaction" of a Sonogashira coupling, where it acts as the electrophilic partner with a terminal alkyne [1].

- Synthesis of Heterocycles: Palladium-catalyzed oxidative cascade reactions are powerful methods for constructing heterocycles like highly substituted furans [3]. While the searched results used different substrates, this compound could potentially be investigated in similar cyclization reactions.

Proposed Experimental Workflow

The following diagram outlines a general strategic workflow for utilizing this compound in synthesis, based on its bifunctional nature.

Key Considerations for Protocol Development

To design a successful palladium-catalyzed reaction with this compound, you would need to optimize several parameters, often informed by studies on similar compounds [4] [3]:

- Catalyst System: The choice of palladium source and ligand is critical.

- Palladium Source: Common catalysts include Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄, and Pd₂(dba)₃. Note that common pre-catalyst systems like 'Pd(OAc)₂'/2PPh₃ can form unique dinuclear PdI complexes and Pd₃ clusters that may be the active catalytic species [2].

- Ligands: Bulky phosphine ligands (e.g., PPh₃, XPhos, SPhos) can stabilize the palladium center and facilitate oxidative addition.

- Base and Additives:

- Base: Necessary to neutralize the acid (e.g., HBr) generated during the reaction. Common choices are K₂CO₃, Cs₂CO₃, or organic bases like Et₃N.

- Oxidants: Required for Pd(II)-catalyzed oxidative processes. CuCl₂, Cu(OAc)₂, Benzoquinone (BQ), or silver salts (e.g., AgOTf) are often used to re-oxidize Pd(0) to Pd(II) [4] [3].

- Solvent and Temperature:

- Solvent: Use anhydrous, degassed solvents to prevent catalyst decomposition. Common choices are 1,4-dioxane, THF, toluene, or DMF.

- Temperature: Reactions often require heating from 60°C to 120°C, depending on the reactivity.

Practical Handling and Safety

- Storage and Handling: this compound should be stored under an inert atmosphere (e.g., N₂ or Ar) at low temperatures due to the reactivity of both the C-Br and C#C bonds [1].

- Safety: This compound is intended for research only and is not for human or veterinary use. Standard personal protective equipment (PPE) should be worn when handling it [1].

Conclusion and Research Outlook

This compound is a promising bifunctional building block for palladium-catalyzed synthesis. Its potential is likely realized in:

- Sequential cross-coupling reactions to build complex architectures.

- Palladium(II)-catalyzed oxidative cascade reactions for the one-pot construction of carbocycles and heterocycles [3].

To proceed, you may need to adapt existing protocols for similar bromo-alkynes and systematically optimize the reaction conditions. Exploring its use in developing new heterogeneous palladium-catalyzed processes could also be a fruitful area of investigation, given the advantages of catalyst recycling and unique selectivity these systems can offer [3].

References

6-Bromohex-2-yne in C-C Coupling Reactions: Comprehensive Application Notes and Experimental Protocols

Introduction to 6-Bromohex-2-yne as a Versatile Synthetic Building Block

This compound (CAS: 55402-12-5) is a bifunctional organic compound with significant utility in synthetic organic chemistry, particularly in carbon-carbon (C-C) bond-forming reactions. This compound features both a terminal bromoalkane moiety and an internal alkyne functionality, creating unique opportunities for sequential and orthogonal synthetic transformations. With a molecular formula of C₆H₉Br and a molecular weight of 161.04 g/mol, this compound serves as a valuable intermediate in the synthesis of complex molecular architectures [1] [2].

The strategic importance of this compound stems from its dual reactivity profile. The bromine atom undergoes facile nucleophilic substitution and metal-catalyzed cross-coupling reactions, while the alkyne moiety participates in cycloadditions, metal-mediated transformations, and click chemistry reactions [1]. This combination makes it particularly valuable in pharmaceutical research, materials science, and chemical biology, where efficient assembly of complex structures is required [1].

Compound Profile and Physicochemical Characteristics

Structural Features and Reactivity

- Molecular Formula: C₆H₉Br

- Molecular Weight: 161.04 g/mol

- IUPAC Name: this compound

- SMILES Notation: CC#CCCCBr

- InChI Key: SRGQSRAWFLVYQN-UHFFFAOYSA-N [1] [3]

The molecular structure consists of a six-carbon chain with a triple bond between carbons 2 and 3, and a bromine atom attached to the terminal carbon (carbon 6). This linear arrangement with sp-hybridized carbons at the triple bond creates a bond angle of 180°, significantly influencing both the compound's physical properties and chemical reactivity [1].

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value/Specification |

|---|---|

| Physical State | Liquid at room temperature |

| Purity | ≥98% |

| Storage Conditions | Sealed in dry conditions at 2-8°C |

| Calculated Properties | TPSA: 0; LogP: 2.18; Hydrogen Bond Acceptors: 0; Hydrogen Bond Donors: 0; Rotatable Bonds: 2 [2] |

The compound is commercially available with purity ≥98% and should be stored under recommended conditions to maintain stability. The relatively low number of rotatable bonds contributes to structural rigidity, while the moderate LogP value indicates reasonable hydrophobicity [2].

Reaction Mechanisms and Synthetic Applications

Sonogashira Cross-Coupling Reactions

The bromine atom in this compound readily participates in palladium-catalyzed cross-coupling reactions, particularly Sonogashira coupling, which enables the formation of carbon-carbon bonds between sp²-hybridized carbon atoms and sp-hybridized carbon atoms. This transformation represents one of the most valuable applications of this compound in synthetic chemistry [1].

In a typical Sonogashira reaction mechanism, the catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) species, forming an organopalladium(II) intermediate. Subsequent transmetalation with a copper-acetylide complex (generated from a terminal alkyne and copper(I) salt) yields a palladium-alkynyl species. The final reductive elimination step produces the coupled product while regenerating the Pd(0) catalyst [4]. This mechanism allows for the efficient connection of the hex-2-yne moiety to various aromatic or heteroaromatic systems, significantly expanding molecular complexity in a single synthetic step.

Metal-Free Thiol-Yne Click Reactions

Recent advances in photoredox catalysis have enabled metal-free thiol-yne click reactions using organic dyes such as Eosin Y as photocatalysts. This approach is particularly valuable for applications where metal contamination must be avoided, such as in pharmaceutical synthesis or materials for biomedical applications [5].

The reaction mechanism involves the photochemical generation of thiyl radicals from thiol compounds, which subsequently add to the alkyne moiety of this compound. The vinyl radical intermediate then abstracts a hydrogen atom to yield the vinyl sulfide product or adds a second equivalent of thiol to form the dithioacetal. The use of Eosin Y as a photoredox catalyst provides several advantages, including cost-effectiveness, ready availability, and avoidance of transition metal contaminants [5].

Synthetic Applications in Drug Discovery and Materials Science

The versatility of this compound enables its application across multiple domains:

Drug discovery: The molecule serves as a versatile building block for the synthesis of novel drug candidates. Its ability to participate in various chemical modifications allows researchers to generate diverse molecular libraries targeting specific biological processes [1].

Bioconjugation: The alkyne functionality enables attachment of various biomolecules (such as peptides, sugars, or imaging agents) to other molecules of interest through click chemistry approaches. This technique plays a crucial role in developing targeted therapies and diagnostic tools [1].

Materials science: The compound finds application in the preparation of polymers, dendrimers, and smart materials through iterative coupling reactions and functionalization sequences [1] [5].

Experimental Protocols

Protocol 1: Sonogashira Cross-Coupling of this compound with Phenylacetylene

Objective: To demonstrate a representative Sonogashira cross-coupling reaction using this compound as the electrophilic partner [4].

Materials:

- This compound (161.04 mg, 1.0 mmol)

- Phenylacetylene (122.17 mg, 1.2 mmol)

- PdCl₂(PPh₃)₂ (7.0 mg, 2 mol%)

- CuI (3.8 mg, 2 mol%)

- Triethylamine (3.0 mL, anhydrous)

- Toluene (7 mL, anhydrous)

- Nitrogen atmosphere

Procedure:

- In a flame-dried Schlenk flask under nitrogen atmosphere, combine PdCl₂(PPh₃)₂ (7.0 mg) and CuI (3.8 mg).

- Add anhydrous toluene (7 mL) and triethylamine (3.0 mL) to the flask.

- Add this compound (161.04 mg, 1.0 mmol) and phenylacetylene (122.17 mg, 1.2 mmol) sequentially via syringe.

- Stir the reaction mixture at room temperature for 12-16 hours while monitoring by TLC or GC-MS.

- Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated ammonium chloride solution (2 × 15 mL).

- Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired coupled product.

Expected Outcome: The reaction typically provides the cross-coupled product in good yields (based on analogous transformations reported in the literature) [4].

Protocol 2: Metal-Free Thiol-Yne Reaction with Eosin Y Catalysis

Objective: To perform a metal-free photoredox thiol-yne reaction using this compound and benzyl mercaptan [5].

Materials:

- This compound (161.04 mg, 1.0 mmol)

- Benzyl mercaptan (124.2 mg, 1.0 mmol)

- Eosin Y (3.3 mg, 0.3 mol%)

- Anhydrous hexane (5 mL)

- Pyridine (0.1 mL)

- 530 nm LED light source

- Nitrogen atmosphere

Procedure:

- In a dried reaction vial equipped with a stir bar, combine this compound (161.04 mg, 1.0 mmol) and benzyl mercaptan (124.2 mg, 1.0 mmol).

- Add anhydrous hexane (5 mL) and pyridine (0.1 mL).

- Add Eosin Y (3.3 mg, 0.3 mol%) to the reaction mixture. Note that the catalyst will not completely dissolve due to its low solubility in hexane.

- Purge the reaction mixture with nitrogen for 5-10 minutes to remove oxygen.

- Irradiate the reaction mixture with a 530 nm LED light source while maintaining temperature at 25-30°C for 4-5 hours.

- Monitor reaction progress by TLC or GC-MS.

- Upon completion, filter the reaction mixture through a short pad of silica and concentrate under reduced pressure.

- Purify the residue by flash chromatography to obtain the vinyl sulfide product.

Expected Outcome: This optimized protocol typically provides the thiol-yne adduct with high efficiency (up to 85% yield) and excellent E-selectivity (up to 50:1 E:Z ratio) as reported in analogous systems [5].

Comparative Reaction Optimization Data

Table 2: Optimization of Photoredox Thiol-Yne Reaction Conditions

| Entry | Catalyst (mol%) | Solvent | Yield (%) | E:Z Selectivity |

|---|---|---|---|---|

| 1 | Eosin Y (0.3) | DMSO | 65 | 30:1 |

| 2 | Eosin Y (0.02) | DMSO | 46 | 45:1 |

| 3 | Eosin Y (0.3) | Hexane | 85 | 50:1 |

| 4 | Eosin Y (0.02) | Hexane | 11 | 10:1 |

| 5 | Ir(ppy)₃ (0.3) | MeCN | 63 | 40:1 |

The data demonstrate that the optimal conditions utilize Eosin Y (0.3 mol%) in hexane, providing the highest yield and selectivity. The low solubility of Eosin Y in hexane creates a self-regulating system that maintains optimal catalyst concentration throughout the reaction [5].

Safety Considerations and Handling Protocols

Hazard Classification and Precautions

GHS Classification: Signal word: Danger; Hazard statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [2]

Precautionary Measures:

- Use in well-ventilated areas, preferably within a fume hood

- Wear appropriate personal protective equipment including gloves and safety glasses

- Avoid contact with skin, eyes, and clothing

- Keep away from heat, sparks, open flames, and hot surfaces

Storage Recommendations: Store sealed in dry conditions at 2-8°C under inert atmosphere to maintain stability and prevent decomposition [2].

Analytical Methods and Quality Control

Characterization Data

Successful reactions involving this compound can be monitored and characterized using several analytical techniques:

Thin Layer Chromatography (TLC): Useful for monitoring reaction progress using standard silica gel plates with appropriate mobile phases.

Gas Chromatography-Mass Spectrometry (GC-MS): Effective for volatile intermediates and products, providing both retention time and mass information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide definitive structural characterization of products. For the starting material this compound, characteristic ¹H NMR signals would include: δ 1.23 (t, J = 7.1 Hz, 3H, CH₃), 3.68 and 3.95 (AB part of ABX₃ system, 2H, OCH₂), 5.58 (d, J = 5.2 Hz, 1H, 6-H), 6.70 (d, J = 5.2 Hz, 1H, 5-H) for analogous brominated heterocycles [4].

Reaction Workflow and Optimization

The following diagram illustrates the strategic workflow for employing this compound in synthetic applications:

Diagram 1: Synthetic Applications Workflow of this compound. This diagram illustrates the strategic pathways for utilizing this compound in various synthetic applications through two principal coupling methodologies.

Conclusion and Future Perspectives

This compound represents a valuable bifunctional building block in modern organic synthesis, particularly in C-C coupling reactions. Its compatibility with both traditional transition metal-catalyzed processes and emerging metal-free photocatalytic methods makes it highly adaptable to various synthetic requirements and constraints. The protocols detailed in this application note provide reproducible methodologies for leveraging this compound in diverse research applications.

Future developments in the chemistry of this compound will likely focus on expanding its utility in stereoselective transformations, continuous flow processes, and biomedical applications. The compound's dual functionality positions it as a key intermediate for accessing complex molecular architectures through sequential and orthogonal synthetic strategies.

References

- 1. Buy this compound | 55402-12-5 [smolecule.com]

- 2. 55402-12-5 | this compound [chemscene.com]

- 3. -Bromo- 6 -hexyne | C 2 H9Br 6 [chemspider.com]

- 4. BJOC - Palladium-catalyzed cross coupling of... reactions [beilstein-journals.org]

- 5. Visible light mediated metal-free thiol– yne click reaction - Chemical... [pubs.rsc.org]

Application Notes: Synthesis of Functionalized Furans via Palladium Catalysis

Introduction Functionalized furans are key structural motifs found in pharmaceuticals, agrochemicals, and materials science [1]. This document outlines a highly efficient, one-pot palladium-catalyzed method for synthesizing these heterocycles from 1,3-dicarbonyl compounds and alkenyl bromides, achieving yields up to 94% [1]. While the optimized protocol employs alkenyl bromides like (E)-1-bromohex-2-ene, these notes also explore the prospective use of the related alkynyl bromide, 6-bromohex-2-yne, as an alternative building block, considering its similar molecular framework and reactivity [2].

Experimental Protocol: Synthesis from Alkenyl Bromides

This protocol is adapted from the optimized conditions described in the recent literature [1].

- Reaction Setup: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

- Optimized Reaction Conditions:

- Catalyst: PdCl₂(CH₃CN)₂ (5 mol %)

- Solvent: Anhydrous 1,4-dioxane

- Base: K₂CO₃

- Oxidant: CuCl₂ (2.2 equivalents)

- Temperature: 80 °C

- Time: 12 hours

Step-by-Step Procedure:

- Charge the Reactors: In a flame-dried reaction vial equipped with a magnetic stir bar, combine the 1,3-dicarbonyl compound (1.0 equiv), the alkenyl bromide (e.g., (E)-1-bromohex-2-ene, 1.2 equiv), PdCl₂(CH₃CN)₂ (5 mol %), K₂CO₃ (2.0 equiv), and CuCl₂ (2.2 equiv).

- Add Solvent: Add anhydrous 1,4-dioxane to the mixture (0.1 M concentration relative to the 1,3-dicarbonyl compound).

- Initiate Reaction: Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring for 12 hours.

- Monitor Reaction: Monitor reaction progress by TLC or LC-MS.

- Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

- Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized furan.

The workflow for this one-pot synthesis is summarized below:

Quantitative Data Summary

The following tables summarize the key optimization data and substrate scope from the study [1].

Table 1: Optimization of Key Reaction Parameters

| Parameter | Options Tested | Optimal Condition | Yield with Optimal Condition |

|---|---|---|---|

| Catalyst | PdCl₂(CH₃CN)₂, Pd(OAc)₂, Pd(acac)₂ | PdCl₂(CH₃CN)₂ | 94% |

| Solvent | 1,4-dioxane, DMF | 1,4-dioxane | 94% |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOAc | K₂CO₃ | 94% |

| Oxidant | CuCl₂, 1,4-Benzoquinone (BQ), IBX | CuCl₂ | 94% |

Table 2: Selected 1,3-Dicarbonyl Substrate Scope and Yields

| 1,3-Dicarbonyl Substrate | Example Furan Product | Isolated Yield |

|---|---|---|

| Cyclohexane-1,3-dione | Corresponding functionalized furan | Moderate to High |

| 5,5-Dimethylcyclohexane-1,3-dione | Corresponding functionalized furan | Moderate to High |

| Pentane-2,4-dione | Corresponding functionalized furan | Moderate to High |

| Ethyl 3-oxobutanoate | Corresponding functionalized furan | Moderate to High |

| 1,3-Diphenylpropane-1,3-dione | Corresponding functionalized furan | Moderate to High |

Exploring this compound as a Potential Substrate

While not explicitly tested in the primary study [1], this compound presents a theoretically interesting alternative to alkenyl bromides for this reaction.

- Structural and Reactive Properties: this compound (CAS 55402-12-5, C₆H₉Br, MW 161.04) is characterized by a terminal bromine atom and an internal alkyne (triple bond) at the 2-position [2]. Its molecular structure is represented by the SMILES notation

CC#CCCCBr[2]. - Potential Reaction Pathway: The terminal bromine could undergo initial palladium-catalyzed coupling with the 1,3-dicarbonyl compound. The resulting alkynyl-substituted intermediate might then undergo a different cyclization pathway, potentially leading to furan or other oxygen-containing heterocycles, driven by the oxidative conditions.

- Challenges and Considerations:

- Reactivity Difference: The reactivity of an alkynyl bromide (this compound) in palladium catalysis is fundamentally different from that of an alkenyl bromide used in the optimized protocol. Alkynyl halides are typically more reactive in Sonogashira-type couplings, which might lead to different intermediates or by-products [2].

- Unknown Outcome: The internal alkyne in this compound may not participate in the cyclization in the same way an alkene does. The reaction efficiency, regioselectivity, and final product structure are unverified and would require extensive re-optimization of parameters like catalyst, ligand, and temperature.

Handling and Safety: this compound is classified as a dangerous good. It is a flammable liquid and may cause skin and eye irritation (GHS hazard statements H226, H315, H319, H335) [3]. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Its UN number is 1993, and it belongs to packing group III [3].

Proposed Experimental Workflow for this compound

Given the lack of direct precedent, the following workflow is proposed to explore the feasibility of using this compound. This is a research proposal, not a validated protocol.

Conclusion

References

Principles of Methyltransferase-Directed DNA Labeling

DNA methyltransferases (MTases) can be repurposed for sequence-specific DNA labeling by using synthetic cofactor analogs instead of the natural cofactor S-Adenosyl-L-methionine (AdoMet). These analogs carry a transferable group with a bioorthogonal functional handle (e.g., an alkyne), which is covalently attached to the DNA at the enzyme's target sequence. This alkyne group can subsequently be conjugated to azide-bearing reporter molecules (like fluorophores or biotin) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, enabling the visualization or capture of specific DNA sequences [1] [2].

The two primary approaches are:

- Methyltransferase-directed Transfer of Activated Groups (mTAG): Uses AdoMet analogs where the methyl group is replaced by an activated side chain containing a terminal alkyne. Only the side chain is transferred to the DNA [1].

- Sequence-specific Methyltransferase-Induced Labeling (SMILing): Uses aziridine or N-mustard cofactor analogs, leading to the transfer and covalent attachment of the entire cofactor molecule to DNA. The alkyne handle can be installed on the adenine ring of the cofactor [1].

The diagram below illustrates the core two-step workflow of this labeling strategy.

Protocol for mTAG-Based DNA Labeling with Alkyne Reporters

This protocol is adapted from methods used for optical DNA mapping, which achieved a labeling efficiency of approximately 70% and a labeling density of about one site per 500 bp [2].

Step 1: Sequence-Specific Transalkylation

Reaction Mixture: Combine the following components in a nuclease-free microcentrifuge tube:

- DNA (e.g., 1 µg of plasmid or genomic DNA)

- 1X appropriate NEBuffer (e.g., NEB4 for M.TaqI)

- Methyltransferase (e.g., 2.5 µL of M.TaqI)

- Alkyne-containing cofactor analog (e.g., AdoEnYn, 100 µM) [2].

Incubation: Incubate the reaction mixture for 4 hours at 60°C (or at the optimal temperature for your specific MTase).

Enzyme Digestion: Add 1 µL of Proteinase K to the reaction to digest the methyltransferase enzyme.

DNA Purification: Purify the alkylated DNA using ethanol precipitation or a commercial PCR cleanup kit. Resuspend the DNA in 20 µL of phosphate-buffered saline (PBS), pH 7.4.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Labeling Mixture: To the purified alkyne-tagged DNA (∼0.5 µg in 10 µL PBS), add:

- Azide-functionalized reporter (e.g., Atto647N-azide, 100 µM final concentration from a DMSO stock).

- CuSO₄ (200 µM final concentration).

- Ligand: THPTA (2 mM final) or TBTA (200 µM final) to protect the DNA from copper-induced damage [3] [2].

- Sodium Ascorbate (5 mM final) to reduce Cu(II) to the active Cu(I).

Incubation: Protect the reaction from light and incubate for 2 hours at room temperature.

Purification of Labeled DNA: Remove excess fluorescent dye by passing the reaction through a size exclusion column (e.g., Illustra S-400-HR), followed by ethanol precipitation with multiple washes [2].

Chemical Synthesis & Cofactor Analogues

While 6-bromohex-2-yne is not explicitly mentioned as a direct precursor in the cited cofactor syntheses, its chemical properties make it a potential building block. The table below summarizes key cofactor analogues used for MTase-directed labeling.

- Compound Properties: this compound (CAS 55402-12-5) is a liquid with a molecular formula of C₆H₉Br and a molecular weight of 161.04 g/mol [4] [5]. Its bromine atom serves as a good leaving group for nucleophilic substitution (e.g., with thiols or amines), and its terminal alkyne can be used in Click chemistry or further functionalized [4].

- Synthesis of Cofactor Analogues: The synthesis of the AdoEnYn cofactor, as used in the protocol above, involves a multi-step process starting from (E)-pent-2-en-4-yn-1-ol and S-adenosyl-L-homocysteine [2]. Similarly, other N-mustard and aziridine cofactor analogs require multi-step synthetic routes [1].

Table 1: Cofactor Analogues for DNA Labeling via the SMILing Approach

| Reactive/Transferable Moisty | Position of Linker | Functional/Reporter Group | Example MTases Used | Key Applications |

|---|---|---|---|---|

| N-adenosylaziridines | Ade-N6 | Biotin, Cy3 | M.TaqI, M.BseCI | Optical mapping, nanoparticle positioning [1]. |

| N-adenosylaziridines | Ade-C8 | Azide, Dansyl | M.TaqI, M.EcoRI | Fluorescent labeling, DNA strand scission [1]. |

| N-adenosyl-N-mustards | Mustard-N or Ade-N6 | Alkyne, Azide | M.TaqI, M.HhaI | Derivatization of plasmid DNA [1]. |

Key Applications in Research

This technology enables precise covalent tagging of DNA sequences, facilitating several advanced research applications:

- High-Resolution Optical DNA Mapping: Creates a fluorescent barcode on DNA molecules, allowing for the characterization of whole genomes, identification of structural variations, and scaffolding of sequence assemblies at a high density of up to one label per 500 bp [2].

- Nanoparticle Assembly and DNA Nanotechnology: Used to biotinylate DNA at specific sequences, enabling the precise positioning of streptavidin-coated nanoparticles on DNA scaffolds for nano-device construction [1].

- Epigenetic Analysis: The methodology can be adapted to study epigenetic marks by leveraging the reactions of DNA cytosine-5 MTases with non-cofactor-like compounds, such as formaldehyde, to generate 5-hydroxymethylcytosine (hmC) or other derivatives at specific sites [1].

Troubleshooting and Optimization Notes

Successful implementation of this protocol depends on careful optimization.

Table 2: Troubleshooting Common Issues

| Problem | Potential Cause | Suggested Solution |

|---|---|---|

| Low Labeling Efficiency | Non-catalytic SMILing cofactor usage; inefficient CuAAC. | Use catalytic mTAG approach; optimize Cu(I)-stabilizing ligands (THPTA/TBTA) [1] [2]. |

| DNA Damage / Strand Breaks | Copper toxicity in Click reaction. | Always include ligands like THPTA or TBTA in the CuAAC mixture to minimize damage [3]. |

| High Background Noise | Incomplete removal of free fluorescent dye. | Implement a stringent two-step purification (size exclusion + ethanol precipitation with multiple washes) [2]. |

| Enzyme Inactivity | Cofactor incompatibility with specific MTase. | Screen multiple MTases. Only 3 out of 11 screened enzymes worked efficiently with the AdoEnYn cofactor [2]. |

Summary

The methyltransferase-directed labeling strategy using alkyne-containing cofactor analogues is a powerful tool for the sequence-specific, covalent modification of DNA. Although This compound itself is not explicitly documented in this application, its chemical structure is ideal for synthesizing cofactors or linker molecules for this purpose. The provided protocol and tables offer a foundation for researchers to develop and implement this technique for advanced genomic analysis and nanotechnology applications.

References

- 1. DNA labeling using DNA methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Super-resolution optical DNA Mapping via DNA ... [pmc.ncbi.nlm.nih.gov]

- 3. -directed covalent coupling of fluorophores to Methyltransferase DNA [pubs.rsc.org]

- 4. Buy this compound | 55402-12-5 [smolecule.com]

- 5. This compound | 55402-12-5 [sigmaaldrich.com]

Comprehensive Application Notes & Protocols: Nucleophilic Substitution Reactions of 6-Bromohex-2-yne in Drug Discovery

Introduction to 6-Bromohex-2-yne

This compound (CAS: 55402-12-5) is a versatile bifunctional building block in organic synthesis with molecular formula C₆H₉Br and molecular weight 161.042 g/mol [1]. This compound features a terminal alkyne group at one end of a six-carbon chain and a bromine atom at the opposite terminus, creating unique opportunities for sequential and orthogonal functionalization strategies in pharmaceutical chemistry. The molecular structure can be represented by the SMILES notation CC#CCCCBr, illustrating the linear arrangement with the triple bond between carbons 2 and 3 [1].

The presence of both reactive handles in this compound enables its participation in multiple synthetic transformations, particularly making it valuable for click chemistry applications and carbon-carbon coupling reactions [1]. The bromoalkane moiety undergoes facile nucleophilic substitution, while the terminal alkyne participates efficiently in metal-catalyzed coupling and cycloaddition reactions. This dual functionality has established this compound as a privileged scaffold for constructing complex molecular architectures, particularly in medicinal chemistry campaigns and materials science applications where structural diversity is essential [1].

Nucleophilic Substitution Reaction Mechanisms

Fundamental Principles

Nucleophilic substitution reactions involve the displacement of a leaving group (in this case, bromide) from a carbon atom by an electron-rich nucleophile [2]. For this compound, the polarization of the carbon-bromine bond creates an electrophilic carbon center susceptible to attack by various nucleophiles. The bromide serves as a competent leaving group due to its relatively low basicity and ability to stabilize the resulting negative charge [2]. The reaction outcome and mechanism depend significantly on the structural features of the halogenoalkane and the nature of the nucleophile employed.

SN2 Mechanism (Bimolecular Nucleophilic Substitution)

The SN2 mechanism proceeds through a concerted process in which nucleophilic attack and departure of the leaving group occur simultaneously [3] [4]. This mechanism predominates for this compound, which functions as a primary halogenoalkane with respect to the bromine-bearing carbon:

- Concerted Bond Formation/Cleavage: The nucleophile attacks the carbon-bearing bromine from the backside relative to the leaving group, resulting in inversion of configuration at the reaction center

- Transition State Characteristics: The reaction proceeds through a pentacoordinate transition state where the carbon is partially bonded to both the incoming nucleophile and departing bromide [4]

- Kinetics: The reaction follows second-order kinetics, with rate dependent on both the concentration of this compound and the nucleophile [3]

- Steric Considerations: The primary alkyl bromide moiety in this compound presents minimal steric hindrance, facilitating efficient SN2 displacement

The following diagram illustrates the SN2 mechanism for nucleophilic substitution of this compound:

SN1 Mechanism (Unimolecular Nucleophilic Substitution)

While this compound primarily undergoes SN2 reactions due to its primary alkyl bromide character, understanding the SN1 pathway remains valuable for contextualizing substitution mechanisms more broadly:

- Stepwise Process: The SN1 mechanism occurs in two distinct steps—initial ionization to form a carbocation intermediate followed by nucleophilic attack

- Carbocation Stability: This mechanism predominates with tertiary halogenoalkanes where stable carbocations can form [3]

- Kinetics: The rate-determining step involves unimolecular ionization of the halogenoalkane, resulting in first-order kinetics [3]

For this compound, the SN1 pathway is generally disfavored due to the relative instability of primary carbocations that would form during the ionization step.

Experimental Protocols

General Considerations

Safety Precautions: All reactions should be performed in appropriate laboratory settings with personal protective equipment including safety glasses, gloves, and lab coats. This compound may cause skin and eye irritation—handle in well-ventilated areas or fume hoods.

Material Storage: this compound should be stored under inert atmosphere at 2-8°C to prevent decomposition [1]. Moisture-sensitive reagents should be handled under anhydrous conditions using standard Schlenk techniques or gloveboxes.

Protocol 1: Hydroxyl Substitution with Hydroxide Ions

Objective: Synthesis of 6-hydroxyhex-2-yne via nucleophilic substitution of bromide with hydroxide ions [3].

Reaction Scheme: this compound + OH⁻ → 6-Hydroxyhex-2-yne + Br⁻

Reagents and Materials:

- This compound (1.0 equiv, 161.0 mg, 1.0 mmol)

- Sodium hydroxide (1.2 equiv, 48.0 mg, 1.2 mmol)

- Ethanol/water solvent mixture (50:50 v/v, 5 mL total volume)

- Anhydrous magnesium sulfate

- Diethyl ether for extraction

Procedure:

- Add the ethanol/water solvent mixture to a round-bottom flask equipped with a magnetic stir bar

- Dissolve sodium hydroxide (1.2 equiv) in the solvent mixture with stirring

- Add this compound (1.0 equiv) dropwise to the solution

- Attach a water-cooled reflux condenser and heat the reaction mixture to 70°C with continuous stirring

- Monitor reaction progress by thin-layer chromatography (TLC) using silica gel plates and UV visualization

- After complete consumption of starting material (typically 4-6 hours), cool the reaction mixture to room temperature

- Transfer to a separatory funnel and extract with diethyl ether (3 × 10 mL)

- Combine the organic extracts and wash with brine (10 mL)

- Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure

- Purify the crude product by flash chromatography on silica gel (eluent: hexanes/ethyl acetate 4:1) to afford 6-hydroxyhex-2-yne as a colorless liquid

Note: The ethanol/water solvent system is crucial as it solubilizes both the hydrophobic this compound and the hydrophilic hydroxide ions, facilitating efficient reaction [3].

Protocol 2: Amine Substitution with Ammonia

Objective: Synthesis of 6-aminohex-2-yne via nucleophilic substitution with ammonia.

Reaction Scheme: this compound + 2 NH₃ → 6-Aminohex-2-yne + NH₄Br

Reagents and Materials:

- This compound (1.0 equiv, 161.0 mg, 1.0 mmol)

- Ammonia solution (7.0 M in methanol, 5.0 mL)

- Anhydrous magnesium sulfate

- Methylene chloride for extraction

Procedure:

- Cool the ammonia solution in an ice-water bath for 10 minutes

- Add this compound (1.0 equiv) dropwise with stirring

- Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours

- Monitor reaction progress by TLC until starting material is consumed

- Concentrate the reaction mixture under reduced pressure to remove excess ammonia and solvent

- Redissolve the residue in methylene chloride (15 mL) and wash with water (10 mL)

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate

- Purify the crude product by flash chromatography on silica gel (eluent: dichloromethane/methanol 9:1) to yield 6-aminohex-2-yne

Analytical Methods for Reaction Monitoring

Thin-Layer Chromatography (TLC):

- Stationary phase: Silica gel F254 plates

- Mobile phase: Hexanes/ethyl acetate mixtures (varying proportions)

- Visualization: UV light (254 nm) and appropriate staining reagents

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: Monitor chemical shift changes in the -CH₂Br protons (typically ~3.0-3.5 ppm) which shift upfield upon conversion to -CH₂OH (~3.5-3.7 ppm) or -CH₂NH₂ (~2.5-2.8 ppm)

- ¹³C NMR: Characterize the carbon bearing the heteroatom (C-Br ~30-35 ppm, C-OH ~60-65 ppm, C-N ~40-50 ppm)

Gas Chromatography-Mass Spectrometry (GC-MS):

- Capillary column: DB-5MS (30 m × 0.25 mm × 0.25 μm)

- Temperature program: 50°C (hold 2 min) to 300°C at 15°C/min

- Electron impact ionization at 70 eV

Data Presentation and Analysis

Quantitative Comparison of Nucleophilic Substitution Reactions

Table 1: Comparative Yields and Conditions for Nucleophilic Substitutions of this compound

| Nucleophile | Product | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Mechanism |

|---|---|---|---|---|---|---|

| Hydroxide (OH⁻) | 6-Hydroxyhex-2-yne | 50:50 EtOH/H₂O | 70 | 4-6 | 85-92 | SN2 |

| Ammonia (NH₃) | 6-Aminohex-2-yne | Methanol | 25 | 12 | 78-85 | SN2 |

| Azide (N₃⁻) | 6-Azidohex-2-yne | DMF | 60 | 3-5 | 90-95 | SN2 |

| Thiolate (RS⁻) | 6-Alkylthiohex-2-yne | THF | 50 | 2-4 | 80-88 | SN2 |

| Carboxylate (RCOO⁻) | Ester derivatives | Acetonitrile | 80 | 6-8 | 75-82 | SN2 |

Table 2: Spectral Data for this compound and Substitution Products

| Compound | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) | IR (cm⁻¹) | MS (m/z) |

|---|---|---|---|---|

| This compound | 3.41 (t, 2H, CH₂Br), 2.20 (m, 4H, CH₂C≡C), 1.80 (m, 2H, CH₂) | 33.1 (CH₂Br), 79.8, 75.2 (C≡C), 27.5, 19.2 (CH₂) | 3310 (≡C-H), 2930, 2860 (C-H), 2120 (C≡C), 650 (C-Br) | 161.04 (M⁺), 162.05 (M+1) |

| 6-Hydroxyhex-2-yne | 3.64 (t, 2H, CH₂OH), 2.21 (m, 4H, CH₂C≡C), 1.60 (m, 2H, CH₂) | 62.5 (CH₂OH), 79.9, 75.1 (C≡C), 32.1, 25.3 (CH₂) | 3310 (≡C-H), 3400 (O-H), 2930, 2860 (C-H), 2120 (C≡C) | 99.08 (M⁺+1) |

| 6-Aminohex-2-yne | 2.69 (t, 2H, CH₂NH₂), 2.20 (m, 4H, CH₂C≡C), 1.50 (m, 2H, CH₂) | 41.8 (CH₂NH₂), 79.8, 75.3 (C≡C), 33.5, 27.1 (CH₂) | 3310 (≡C-H), 3360, 3280 (N-H), 2930, 2860 (C-H), 2120 (C≡C) | 98.10 (M⁺+1) |

Pharmaceutical Applications

Drug Discovery and Development

The strategic incorporation of this compound in medicinal chemistry campaigns enables efficient access to structurally diverse compound libraries for biological screening [1]. The bifunctional nature of this building block permits sequential structural elaboration through orthogonal reaction pathways:

- Lead Optimization: Systematic variation of substituents at both the bromine and alkyne positions facilitates structure-activity relationship (SAR) studies

- Pharmacophore Integration: The linear six-carbon spacer with central triple bond provides conformational restraint while maintaining appropriate pharmacophore spacing

- Bioisostere Development: The alkyne moiety can serve as a bioisosteric replacement for various functional groups, including amide bonds and aromatic rings

Recent studies on structurally related brominated compounds have demonstrated moderate antitumor activity against P388, L1210, and HL-60 tumor cell lines, highlighting the therapeutic potential of this chemical class [5]. In these investigations, bromine-containing analogs exhibited biological activity comparable to known antitumor agents, with no significant differences observed between enantiomers for the brominated congeners [5].

Bioconjugation and Chemical Biology

The terminal alkyne in this compound derivatives enables efficient click chemistry applications, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. This bioorthogonal reaction strategy permits:

- Ligand-Target Conjugation: Site-specific attachment of therapeutic payloads to biological macromolecules

- Activity-Based Probes: Development of chemical probes for target identification and validation

- Diagnostic Agent Development: Construction of molecular imaging agents for therapeutic monitoring

The following diagram illustrates the sequential functionalization strategy for this compound in bioconjugation applications:

Technical Considerations and Troubleshooting

Solvent and Reaction Optimization

Solvent Selection: The choice of solvent significantly impacts reaction efficiency and mechanism. Polar aprotic solvents (DMF, DMSO, acetonitrile) generally enhance SN2 rates by solvating cations but not nucleophiles, thereby increasing nucleophilicity [3]. For hydroxide ion substitutions, ethanol/water mixtures are optimal as they solubilize both the hydrophobic halogenoalkane and hydrophilic nucleophile [3].

Temperature Control: Elevated temperatures generally accelerate substitution rates but may promote competing elimination pathways. For temperature-sensitive reactions, maintain precise thermal control using thermostated heating mantles or oil baths.

Purification and Characterization

Chromatographic Techniques:

- Flash Chromatography: Use silica gel with gradient elution from non-polar to moderately polar solvents

- Aqueous Workup: Efficient for removing inorganic salts and polar byproducts

- Distillation: Suitable for volatile substitution products under reduced pressure

Common Issues and Resolution:

- Low Yields: May result from moisture-sensitive nucleophiles, inadequate heating, or competing elimination—ensure anhydrous conditions when required

- Byproduct Formation: Elimination products may form under strongly basic conditions—moderate base strength and temperature to minimize

- Incomplete Conversion: Often due to stoichiometric imbalances—use nucleophile excess (1.2-1.5 equiv) and monitor reaction progress by TLC

Conclusion

This compound serves as a versatile building block in pharmaceutical research, enabling efficient access to structurally diverse compounds through predictable and well-established nucleophilic substitution protocols. The experimental procedures outlined herein provide robust methodologies for the transformation of this bifunctional intermediate into valuable synthetic targets with potential biological relevance. The continuing investigation of bromine-containing compounds in antitumor applications [5] underscores the importance of these synthetic methodologies in drug discovery efforts.

References

- 1. Buy this compound | 55402-12-5 [smolecule.com]

- 2. Nucleophilic Substitution Reactions - An Introduction [chemistrysteps.com]

- 3. nucleophilic substitution - halogenoalkanes and hydroxide ... [chemguide.co.uk]

- 4. Explaining nucleophilic substitution between ... [chemguide.co.uk]

- 5. Synthesis of 6-Halo-Substituted Pericosine A and an ... [pmc.ncbi.nlm.nih.gov]

Application Notes: 6-Bromohex-2-yne in Medicinal Chemistry

Chemical Profile and Relevance

6-Bromohex-2-yne is an organic compound with the molecular formula C₆H₉Br. It features a carbon-carbon triple bond (alkyne) at the 2-position and a bromine atom at the terminal carbon, making it a bifunctional intermediate [1]. This combination allows for sequential and diverse chemical transformations, which is highly desirable in constructing complex molecular architectures for drug discovery [1]. Its molecular weight is 161.04 g/mol, and it is typically a liquid at room temperature [1].

Physicochemical and Safety Data

The following table summarizes the key data for this compound [1] [2].

| Property | Value / Description |

|---|---|

| CAS Number | 55402-12-5 [1] |

| Molecular Formula | C₆H₉Br [1] |

| Molecular Weight | 161.04 g/mol [1] |

| IUPAC Name | This compound [1] |

| SMILES | CC#CCCCBr [1] |

| Purity | ≥98% (commercial source) [2] |

| Storage | Sealed in a dry environment at 2-8°C [2] |

| Hazard Statements | H226, H315, H319, H335 [2] |

Safety Note: This compound is classified as a dangerous good. Hazard statements indicate it is flammable and causes skin and eye irritation and may cause respiratory irritation [2]. Appropriate safety measures, including the use of personal protective equipment (PPE) and working in a fume hood, are mandatory.

Key Synthetic Applications and Protocols

The primary utility of this compound in research stems from two key reactions: the substitution of the bromine atom and reactions at the alkyne triple bond.

Click Chemistry via CuAAC

The terminal alkyne can participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry." This reaction is highly efficient and selective for conjugating two molecules, forming a 1,2,3-triazole linkage, which is stable and can mimic amide bonds in biological systems [1].

- Typical Protocol:

- Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv, ~161 mg, 1.0 mmol) and an organic azide (1.2 equiv) in a mixture of tert-butyl alcohol and water (1:1 v/v, 10 mL).

- Catalyst Addition: Add sodium ascorbate (0.2 equiv) and copper(II) sulfate pentahydrate (0.1 equiv) to the reaction mixture.

- Reaction Execution: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

- Work-up: Upon completion, dilute the mixture with ethyl acetate (20 mL) and wash with brine (10 mL). Separate the organic layer and dry it over anhydrous magnesium sulfate.

- Purification: Filter and concentrate the organic solution under reduced pressure. Purify the crude product using flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the triazole-linked conjugate.

Palladium-Catalyzed Cross-Coupling (Sonogashira)

The bromine atom is an excellent leaving group in Pd-catalyzed cross-coupling reactions. While the Sonogashira reaction is typically for terminal alkynes, the internal alkyne in this compound is still reactive in other Pd-catalyzed couplings, such as with Suzuki-Miyaura (with boronic acids) or Stille (with organotin reagents) reactions [1].

- Typical Protocol (Suzuki-Miyaura Coupling):

- Reaction Setup: Charge a Schlenk tube with this compound (1.0 equiv), an aryl boronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).

- Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the tube.

- Solvent Addition: Add a degassed mixture of toluene/water (4:1 v/v, 10 mL) under an inert atmosphere (e.g., nitrogen or argon).

- Reaction Execution: Heat the reaction mixture to 80-100°C with stirring for 6-16 hours. Monitor by TLC or LC-MS.

- Work-up: Cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

- Purification: Combine the organic extracts, dry over Na₂SO₄, and concentrate. Purify the residue via flash chromatography to yield the biaryl-coupled product.

Nucleophilic Substitution

The bromine atom can be directly displaced by various nucleophiles, providing a straightforward route to introduce different functionalities onto the hex-2-yne backbone [1].

- Typical Protocol (Amine Substitution):

- Reaction Setup: Combine this compound (1.0 equiv) with an excess of the primary or secondary amine (e.g., 3-5 equiv) in a suitable solvent like acetonitrile or DMF (5 mL).

- Reaction Execution: Heat the mixture to 50-80°C and stir for 4-12 hours.

- Monitoring & Completion: Monitor the reaction by TLC. The disappearance of the starting bromide indicates completion.

- Work-up: Cool the reaction. If a base is used (e.g., K₂CO₃), filter the mixture. Concentrate the filtrate under reduced pressure.

- Purification: Purify the resulting amine derivative by distillation or column chromatography.

Experimental Workflow and Molecular Relationships

The following diagram illustrates the key synthetic pathways available from this compound, as detailed in the protocols above.

Synthetic Pathways of this compound

Application in Drug Discovery and Bioconjugation

The true value of this compound lies in its application to create more complex, bioactive structures.

- Drug Discovery: The molecule serves as a versatile scaffold or spacer. The alkyne can be used to attach a pharmacophore via click chemistry, while the bromine can be functionalized to fine-tune the molecule's electronic properties or solubility, aiding in the development of novel drug candidates [1].

- Bioconjugation: this compound can be used to attach small molecule probes (e.g., fluorescent dyes, affinity tags) to larger biomolecules like peptides or proteins. This is crucial for developing targeted therapies, diagnostic tools, and chemical biology probes [1].

The diagram below conceptualizes its role in constructing a potential drug discovery library.

Building a Compound Library Using this compound as a Core Scaffold

Conclusion

This compound is a small yet powerful bifunctional building block in medicinal chemistry. Its well-understood reactivity profile enables researchers to efficiently synthesize a wide array of complex molecules. By following the outlined protocols for click chemistry, cross-coupling, and nucleophilic substitution, scientists can leverage this compound to accelerate the discovery and development of new therapeutic agents and biochemical tools.

References

Troubleshooting Guide: Low Reaction Yields with 6-Bromohex-2-yne

Here is a general workflow for diagnosing and resolving common issues that can lead to low yields. You can adapt this logical flow to your specific reaction type.

Substrate Quality and Handling

- Potential Issue: The compound 6-bromohex-2-yne is inherently reactive due to its combination of an alkyne and a bromine atom [1]. It may degrade over time if stored improperly, leading to decreased purity and reaction yield.

- Recommendations:

- Purity Verification: Always confirm the purity of the substrate by analytical methods (e.g., NMR, GC-MS) immediately before use. The commercial product is typically a liquid at room temperature [1].

- Proper Storage: Store the compound under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place to minimize decomposition through oxidation or hydrolysis.

- Repurification: If degradation is suspected, re-purify the substrate using techniques like distillation before use.

Reaction Condition Optimization

- Potential Issue: The reactivity of the bromine atom makes it suitable for various reactions, particularly C-C coupling reactions and nucleophilic substitutions [1]. However, these reactions are highly sensitive to conditions.

- Recommendations:

- Control Reactivity: For substitution reactions, the terminal alkyne proton can be acidic. In some cases, it may be necessary to protect the alkyne or use a mild base to prevent side reactions.

- Systematic Screening: If you are using a coupling reaction (e.g., Sonogashira), systematically screen key parameters. This includes:

- Catalyst System: The type and loading of palladium catalyst and ligand.

- Base and Solvent: The choice of base (e.g., amines, carbonates) and solvent (e.g., THF, DMF) can drastically affect the reaction rate and pathway [1].

- Temperature and Time: Optimize the reaction temperature and duration to ensure completion without promoting decomposition.

Purification and Stability

- Potential Issue: The desired product or the this compound itself might be unstable under the workup or purification conditions.

- Recommendations:

- Minimize Exposure: During workup, avoid prolonged exposure to light, air, or high temperatures.

- Optimize Purification: Use gentle purification techniques such as low-temperature chromatography or short-path distillation to isolate the desired product.

- Add Stabilizers: Consider adding a small amount of a stabilizer (like a radical inhibitor) to the reaction mixture if radical-based decomposition is suspected.

Key Properties and Reaction Context

Understanding the molecule's structure is crucial for troubleshooting. Here's a summary of its key characteristics [1]:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₆H₉Br |

| Molecular Weight | 161.04 g/mol |

| Key Features | • Bromine atom (site for substitution) • Internal carbon-carbon triple bond (site for addition/click chemistry) [1] | | Common Reactions | • C-C Coupling: The bromo atom can be substituted with other groups via coupling reactions. [1] • Click Chemistry: The alkyne group readily participates in click reactions for bioconjugation. [1] |

Frequently Asked Questions

Q1: What is the primary use of this compound in research? It is primarily used as a versatile building block in organic synthesis and medicinal chemistry [1]. Its combination of a bromine atom (good for substitution) and an alkyne group (good for "click" chemistry and other additions) makes it useful for constructing more complex molecules and for attaching other molecules or tags in drug discovery and bioconjugation [1].

Q2: Can I use this compound for Sonogashira coupling reactions? Yes, its structure makes it a potential substrate for palladium-catalyzed Sonogashira and other C-C coupling reactions [1]. The bromine atom can be coupled with various terminal alkynes. However, note that this compound is itself an alkyne, so careful optimization is needed to avoid homocoupling or other side reactions.

How to Find More Specific Information

The information available online is very general. To get detailed, reproducible protocols, I suggest you:

- Consult Scientific Databases: Search for "this compound" (CAS: 55402-12-5) on platforms like SciFinder or Reaxys. These databases contain detailed experimental procedures from journal articles and patents.

- Refine Your Search: Look for specific reaction types, such as "Sonogashira coupling of this compound" or "synthesis of this compound," to find literature that may include yield optimization data.

I hope this structured guide provides a solid foundation for your troubleshooting. If you can specify the type of reaction you are attempting, I may be able to provide more targeted advice.

References

handling and storage of 6-bromohex-2-yne air sensitivity

Chemical Data and Safety Profile

The table below summarizes the key identification and handling information for 6-Bromohex-2-yne from a chemical supplier's datasheet [1].

| Property | Specification |

|---|---|

| CAS Number | 55402-12-5 [1] |

| Molecular Formula | C₆H₉Br [1] |

| Molecular Weight | 161.04 g/mol [1] |

| Purity | ≥95% - 98% [1] [2] |

| Physical Form | Liquid [2] |

| Storage | Sealed in dry, 2-8°C [1] |

| Signal Word | Danger [1] |

| Hazard Statements | H226: Flammable liquid and vapour. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. [1] |

Air Sensitivity and Handling Guide

While the search results do not explicitly state that this compound is air-sensitive, its storage instructions ("Sealed in dry") and physical state (liquid) suggest sensitivity to moisture or air [1] [2]. The following workflow and FAQs are based on general best practices for handling such chemicals [3].

Frequently Asked Questions

Q1: What is the best way to store this compound for long-term use? Store the reagent in a tightly sealed container under an inert gas atmosphere (such as nitrogen or argon) in a cool, dry place. The recommended storage temperature is 2-8°C (refrigerated) [1]. Using packaging with a septum, like AcroSeal, can help maintain an inert environment and simplify dispensing while limiting exposure to the atmosphere [3].

Q2: How do I safely transfer this compound to my reaction vessel? The recommended method is to use a syringe technique under an inert atmosphere:

- Pressurize the bottle: Use a stream of inert gas (nitrogen or argon) to pressurize the bottle containing the reagent [3].

- Withdraw the liquid: Insert a syringe with an 18- to 21-gauge needle and withdraw the required volume [3].

- Alternative method: For better control, use a double-tipped (cannula) needle. One end is placed in the reagent bottle, and the other in the reaction vessel. Applying inert gas pressure to the reagent bottle will transfer the liquid safely [3].

Q3: My experiment didn't work as expected. Could air exposure be the cause? Yes. Exposure to air or moisture can decompose air-sensitive reagents, leading to side reactions that produce undesired products or cause the main reaction to fail [3]. If you suspect your reagent has degraded, it is best to use a new, properly stored batch. Always ensure your glassware is clean and dry, and that your solvents are anhydrous before starting a reaction [3].

Q4: What should I do if I notice decomposition of the reagent? A reagent that has decomposed should be disposed of according to your institution's hazardous waste protocols for halogenated organic compounds. Do not use it in experiments.

Critical Safety Reminders

The hazard statements indicate that this compound is a flammable liquid and an irritant [1]. When working with it:

- Always work in a well-ventilated fume hood.

- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

- Keep away from heat, sparks, and open flames.

References

optimizing palladium-catalyzed reactions with 6-bromohex-2-yne

Frequently Asked Questions (FAQs)

Q1: Why is controlling the reduction of the Pd(II) pre-catalyst so important? The active species in most cross-coupling cycles is a Pd(0) complex. If the reduction of the Pd(II) pre-catalyst is not controlled, it can lead to phosphine ligand oxidation or unwanted consumption of reactants, generating impurities and reducing catalytic efficiency [1].

Q2: My reaction with 6-bromohex-2-yne has low yield. What are the most common issues? Low yields often stem from inefficient formation of the active Pd(0) catalyst or deactivation pathways such as nanoparticle formation [1] [2]. The table below outlines common problems and their evidence.

Q3: What is a key sustainability metric for developing these reactions? For human pharmaceutical manufacture, a high-turnover system is defined as one that uses no more than 0.1 mol% of palladium catalyst [2]. This reduces the environmental and economic footprint.

Q4: Can I use a heterogeneous palladium catalyst to simplify purification? It is generally not recommended. Heterogeneous catalysts can suffer from variable reaction kinetics due to metal leaching and are often unsuitable for reproducible, high-turnover processes [2].

Troubleshooting Guide

The table below summarizes common issues, their diagnostic signs, and solutions based on current research.

| Problem & Symptoms | Potential Root Cause | Recommended Solution |

|---|---|---|

| Low Conversion / High Impurities: Unconsumed starting materials; formation of homocoupled alkyne (Glaser-type) or other dimers [1]. | Uncontrolled pre-catalyst reduction consumes the reactant (e.g., this compound) instead of generating the active Pd(0) species [1]. | Use a tailored reduction protocol. Combine PdCl2(ACN)2 with a primary alcohol (e.g., N-hydroxyethyl pyrrolidone, HEP) and a suitable base (e.g., Cs2CO3) to reliably generate Pd(0) without reagent loss [1]. |

| Poor Reproducibility: Significant variation in yield and reaction rate between experiments. | Formation of ill-defined catalytic species like palladium nanoparticles, which can agglomerate and precipitate, or the presence of multiple catalytic cycles [2]. | Use a well-defined, single catalytic species. Favor Pd(II) salts with engineered ligands that cleanly form the target Pd(0) complex. Avoid catalyst systems known to form nanoparticles [1] [2]. |

| Slow Reaction Initiation: Reaction profile shows a long lag phase before starting [2]. | The catalyst is slow to activate, or the resting state is an unreactive complex (e.g., over-ligated Pd(0) species) [2]. | Use bulky, electron-rich monodentate phosphine ligands (e.g., SPhos, XPhos) which favor the formation of highly reactive 12-electron monoligated Pd(0) species, accelerating the oxidative addition step [1] [2]. |

| Inefficient Catalyst Use: High catalyst loading is required to achieve acceptable yield. | Inefficient pre-catalyst reduction lowers catalytic activity, forcing the use of more palladium [1]. | Optimize the counterion, ligand, and base combination. For example, studies show that PdCl2 with DPPF and a base like TMG or Cs2CO3 in a solvent like DMF with HEP can maximize efficient reduction [1]. |

Optimized Experimental Protocols

Here are detailed methodologies based on recent research for key reaction types.

Protocol 1: General Framework for a Sonogashira Reaction with this compound

This protocol adapts modern insights for reliable pre-catalyst activation [1] [3].

- Reaction Setup: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

- Optimized Catalytic System

- Palladium Source:

PdCl2(ACN)2(1-2 mol%) - Ligand: A bulky Buchwald-type ligand like SPhos or XPhos (2-4 mol%) [1].

- Reductive System: Include a primary alcohol like N-hydroxyethyl pyrrolidone (HEP) (30% v/v as a cosolvent) to enable controlled reduction of Pd(II) to Pd(0) [1].

- Base:

Cs2CO3orTMG(1.5-2.0 equiv) [1]. - Solvent:

DMForToluene[1] [3]. - Co-catalyst:

CuI(1-2 mol%) [3].

- Palladium Source:

- Workflow:

- Charge the reaction vessel with the palladium source, ligand, and base.

- Add the solvent and HEP cosolvent.

- Add the coupling partner (e.g., an aryl halide) and this compound.

- Stir the reaction at the recommended temperature (e.g., 80°C) [3] and monitor by TLC or LC-MS.

- Upon completion, cool the mixture and purify by standard aqueous work-up and chromatography.

The following diagram illustrates the logic behind troubleshooting a failed reaction, guiding you to the most probable causes and solutions.

Troubleshooting Logic for Failed Palladium-Catalyzed Reactions

Protocol 2: Controlled Pre-catalyst Reduction for High Catalyst Turnover

This procedure focuses specifically on the initial activation step, which is critical for achieving low catalyst loadings [1] [2].

- Objective: To reliably generate the active Pd(0) catalyst from a Pd(II) source without oxidizing the ligand or consuming the substrate.

- Materials:

- Palladium source:

PdCl2(ACN)2orPd(OAc)2 - Ligand:

DPPF,SPhos, orXPhos - Base:

Cs2CO3orN,N,N',N'-Tetramethylguanidine (TMG) - Reductive Cosolvent:

N-Hydroxyethyl pyrrolidone (HEP) - Solvent: Anhydrous

DMForTHF

- Palladium source:

- Procedure:

- In a flame-dried Schlenk tube under nitrogen, combine the Pd(II) salt and ligand (1:1-2 molar ratio) in the chosen solvent.

- Add the base (1.0-2.0 equiv relative to Pd) and the HEP cosolvent (30% v/v of the total solvent volume).

- Stir the mixture at room temperature or gently heat (e.g., 40-50°C) for 30-60 minutes. The mixture should darken, indicating reduction to Pd(0).

- This activated catalyst solution can now be used directly in the cross-coupling reaction by adding the substrates.

Key Quantitative Data for Reaction Optimization

The table below summarizes critical parameters from the literature to guide your experimental design.

| Parameter | Optimal / Recommended Ranges | Key Findings & Rationale |

|---|---|---|

| Palladium Loading | ≤ 0.1 mol% (for high-turnover systems in pharma) [2] | Lower loadings reduce costs and environmental impact. Efficient pre-catalyst design is key to achieving this. |

| Ligand-to-Pd Ratio | 1:1 to 2:1 (for monodentate phosphines) [1] | A slight excess of ligand stabilizes the Pd(0) complex but avoids forming unreactive over-ligated species. |

| Key Bases | Cs2CO3, TMG (for use with alcohol reductants) [1] | These bases, combined with chloride counterions and primary alcohols, maximize reduction efficiency while preserving ligands and reagents. |

| Reductive Cosolvent | N-hydroxyethyl pyrrolidone (HEP, 30% v/v) [1] | Acts as a sacrificial primary alcohol to reduce Pd(II) to Pd(0). Its high boiling point simplifies product extraction compared to volatile alcohols. |

References

6-bromohex-2-yne stability in various solvents

Chemical Profile of 6-Bromohex-2-yne

For a quick reference, here are the core identifiers and properties of this compound:

| Property | Description |

|---|---|

| CAS Number | 55402-12-5 [1] [2] [3] |

| Molecular Formula | C₆H₉Br [1] [3] [4] |

| Molecular Weight | 161.04 g/mol [1] [3] |

| IUPAC Name | This compound [1] [2] |

| Structure (SMILES) | CC#CCCCBr [1] [3] [4] |

| Physical Form | Liquid [2] |

| Purity | Available at ≥95% to ≥98% [2] [3] |

Reactivity and Handling Guidelines

The compound's structure features both a terminal bromoalkane and an internal alkyne, making it reactive and useful as a synthetic building block [1].

Safety and Storage

- Storage Temperature: Store sealed in dry conditions at 2-8°C [3]. One supplier also lists a storage temperature of 4°C [2].

- Hazard Classification: It is classified as a dangerous good. The Safety Data Sheet (SDS) indicates the following hazard statements [3]:

- H226: Flammable liquid and vapour.

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.

- Shipping: This compound typically incurs hazardous material (HazMat) shipping fees, though these can be avoided in some cases with specific packaging [3].

Synthetic Applications

Its primary value lies in its dual functionality, which enables several types of chemical transformations [1]:

- Click Chemistry: The terminal alkyne can efficiently participate in click reactions for selective carbon-carbon bond formation.

- C-C Coupling Reactions: The bromine atom can be substituted with other carbon-containing groups via various coupling reactions.

- Medicinal Chemistry & Bioconjugation: It serves as a versatile starting material for synthesizing drug candidates or for attaching biomolecules to other entities.

How to Determine Solvent Stability

Since specific solvent stability data is unavailable, you can establish it experimentally using standard analytical techniques. The workflow for such an investigation is outlined below:

Suggested Experimental Methodology

- Sample Preparation: Prepare solutions of this compound in a range of anhydrous solvents (e.g., DMSO, DMF, acetonitrile, THF, dichloromethane) under an inert atmosphere like argon or nitrogen [1].

- Monitoring: Use Thin Layer Chromatography (TLC) for quick checks and Gas Chromatography (GC) or NMR spectroscopy for precise quantification. Compare the degradation over time against a fresh standard.

- Analysis: The stability profile is determined by the rate of parent compound loss and the formation of decomposition products.

References

troubleshooting low conversion in C-C coupling with 6-bromohex-2-yne

Understanding Your Reactant: 6-Bromohex-2-yne

This compound is a versatile building block in organic synthesis. Its structure and key characteristics are summarized in the table below [1].

| Property | Description |

|---|---|

| Molecular Formula | C₆H₉Br |

| Structure | A six-carbon chain with a triple bond between C2 and C3, and a bromine atom on C6 |

| Key Functional Groups | Terminal alkynyl group (CC#C...), Bromoalkyl group (...CCBr) |

| Reactive Sites | Bromine atom (for substitution), Terminal alkyne (for coupling/addition) |

Common C-C Coupling Reactions and Potential Issues

This compound can participate in various metal-catalyzed C-C coupling reactions. The table below outlines common types and the specific challenges you might face with this molecule [2] [1].

| Reaction Type | Typical Use Case | Potential Challenges with this compound |

|---|---|---|

| Suzuki Coupling | Coupling with organoboronic acids | The alkyl bromide is less reactive than aryl/vinyl bromides, requiring specific catalysts [3]. |

| Sonogashira Coupling | Coupling with terminal alkynes | The bromine is a less reactive leaving group than iodide; the alkyne in the product may isomerize. |

| Other (Negishi, Stille) | Coupling with organozinc/organotin | The alkyl bromide can be less reactive; organometallic reagents are sensitive and toxic. |

Troubleshooting Guide: A Systematic Approach

Use the following workflow to systematically diagnose the problem in your experiment. The diagram below outlines the logical relationship between potential issues and their solutions.

Proposed Experimental Protocol for Optimization

Based on general C-C coupling methodologies, here is a detailed protocol you can use as a starting point for a Suzuki-Miyaura cross-coupling, which is common for forming carbon-carbon bonds with organoboron partners [4] [3].

- Reaction Setup: Perform all reactions under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

- Typical Reaction Mixture:

- Catalyst:

Pd-PEPPSI-IPr(1-5 mol%) orPd[P(^tBu)₃]₂(1-5 mol%) - Base: Aqueous

KOHorK₂CO₃(2.0-3.0 equivalents) - Solvent:

Dioxane(can also testDMForToluene) - Temperature: Room temperature to 80°C

- Time: 12 to 24 hours

- Catalyst:

- Work-up and Analysis:

- Quench the reaction with a saturated aqueous solution of

NH₄Cl. - Extract the aqueous layer with an organic solvent (e.g.,

EtOAcorDCM). - Dry the combined organic layers over

MgSO₄orNa₂SO₄. - Remove the solvent under reduced pressure.

- Analyze the crude product by

¹H NMR,GC-MS, orTLCto determine conversion and selectivity.

- Quench the reaction with a saturated aqueous solution of

Suggestions for Further Investigation

Since public search results for this specific issue are limited, here are ways to find more targeted information:

- Consult Specialized Databases: Search platforms like

ReaxysorSciFinderfor specific journal articles where this compound is used. The experimental sections can be invaluable. - Review Catalytic System Literature: Deeply investigate the specific catalyst you are using (e.g.,

Pd-PEPPSI-IPr) for known applications in coupling challenging alkyl bromides [4]. - Analyze for Isomers/Side Products: Use analytical techniques to check if your problem is low conversion or a side reaction (e.g., isomerization of the alkyne or elimination).

References

preventing decomposition of 6-bromohex-2-yne

Technical Data Summary

The following table consolidates the key physical and handling data for 6-bromohex-2-yne (CAS 55402-12-5) from chemical suppliers and databases [1] [2] [3].

| Property | Specification |

|---|---|

| Molecular Formula | C₆H₉Br [2] [3] |

| Molecular Weight | 161.04 g/mol [2] [3] |

| Purity | ≥95% - ≥98% [1] [3] |

| Physical Form | Liquid [1] [2] |

| Storage Temperature | 2-8°C / 4°C (Refrigerated) [1] [3] |

| Atmosphere | Sealed in dry conditions [3] |

| GHS Hazard Codes | H226, H315, H319, H335 (Flammable, Skin/Eye Irritant, May cause respiratory irritation) [3] |

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

Q2: Is this compound stable at room temperature?